molecular formula C14H21N3O2S B2731812 N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415632-86-7

N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2731812
CAS No.: 2415632-86-7
M. Wt: 295.4
InChI Key: AVDPIPYSMQCGNV-UHFFFAOYSA-N
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Description

N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring substituted with a pyridin-2-ylmethyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a pyridin-2-ylmethyl halide under basic conditions.

    Cyclopropanesulfonamide Formation: The final step includes the reaction of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It serves as a model compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its structural features make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group may facilitate binding to active sites, while the sulfonamide moiety can interact with hydrogen bond donors or acceptors within the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}methanesulfonamide
  • N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}benzenesulfonamide
  • N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}ethanesulfonamide

Uniqueness

N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)16-12-6-9-17(10-7-12)11-13-3-1-2-8-15-13/h1-3,8,12,14,16H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDPIPYSMQCGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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